molecular formula C8H8Br2O B1278414 2-Bromo-1-(bromomethyl)-4-methoxybenzene CAS No. 54788-18-0

2-Bromo-1-(bromomethyl)-4-methoxybenzene

Cat. No.: B1278414
CAS No.: 54788-18-0
M. Wt: 279.96 g/mol
InChI Key: ATTFAYYIRHBGME-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxy group at the para position relative to each other, and another bromine atom at the ortho position relative to the bromomethyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This information is not available for “2-Bromo-1-(bromomethyl)-4-methoxybenzene” in the current resources .

Future Directions

The future directions for a chemical compound can include potential applications, research directions, and areas of interest. Unfortunately, specific future directions for “2-Bromo-1-(bromomethyl)-4-methoxybenzene” are not available in the current resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-4-methoxybenzene typically involves the bromination of 4-methoxytoluene (p-anisaldehyde). The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced into the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards further electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of 4-methoxytoluene.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(bromomethyl)benzene: Similar structure but lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: Contains a chlorine atom instead of a methoxy group, which affects its reactivity and applications.

    2-Bromo-1,4-bis(bromomethyl)benzene:

Uniqueness

2-Bromo-1-(bromomethyl)-4-methoxybenzene is unique due to the presence of both a bromomethyl group and a methoxy group on the benzene ring. This combination of substituents allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFAYYIRHBGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442213
Record name 2-bromo-1-bromomethyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54788-18-0
Record name 2-Bromo-1-(bromomethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54788-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-bromomethyl-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(bromomethyl)-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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